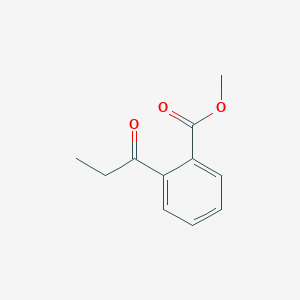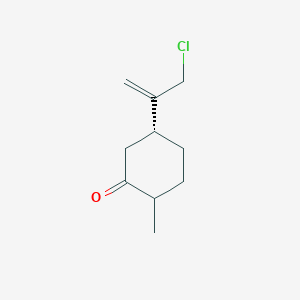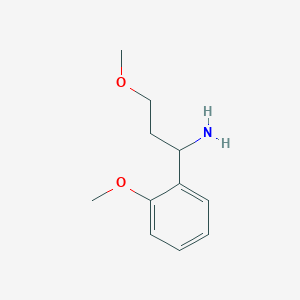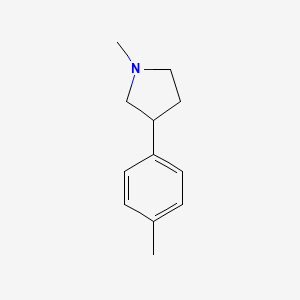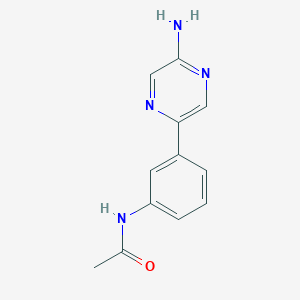
1-Amino-1-(2-anthryl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-anthryl)propan-2-OL is an organic compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of an anthryl group attached to a propanol backbone, making it an amino alcohol. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Amino-1-(2-anthryl)propan-2-OL involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production .
Chemical Reactions Analysis
1-Amino-1-(2-anthryl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2-anthryl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The anthryl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
1-Amino-1-(2-anthryl)propan-2-OL can be compared with other amino alcohols such as 1-Aminopropan-2-ol and 2-Amino-2-methyl-1-propanol . While these compounds share similar functional groups, this compound is unique due to the presence of the anthryl group, which imparts distinct chemical and biological properties .
Similar Compounds
- 1-Aminopropan-2-ol
- 2-Amino-2-methyl-1-propanol
- Isopropanolamine
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3 |
InChI Key |
IEUXOJZOMJGBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
![2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
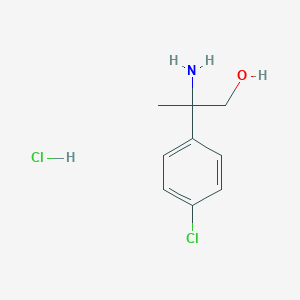
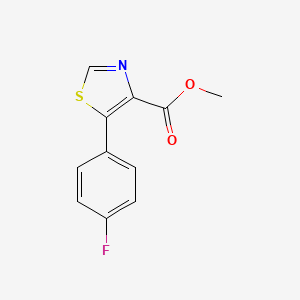
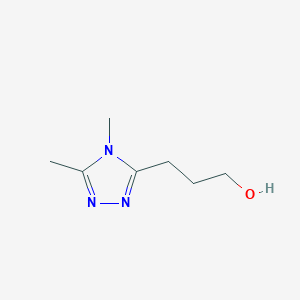
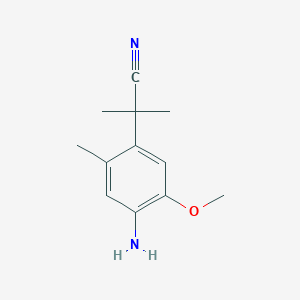
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
